An In-depth Technical Guide to 6-Bromo-3-hydroxypicolinic acid (CAS: 321596-58-1)
An In-depth Technical Guide to 6-Bromo-3-hydroxypicolinic acid (CAS: 321596-58-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-3-hydroxypicolinic acid, a key heterocyclic building block in contemporary medicinal chemistry. The document delineates its physicochemical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role as a crucial intermediate in the development of selective inhibitors for the Fat Mass and Obesity-associated (FTO) protein. This guide integrates theoretical principles with practical, field-proven insights to serve as an essential resource for researchers engaged in drug discovery and organic synthesis.
Introduction: A Versatile Scaffold in Modern Drug Discovery
6-Bromo-3-hydroxypicolinic acid (IUPAC name: 6-bromo-3-hydroxypyridine-2-carboxylic acid) is a polysubstituted pyridine derivative that has emerged as a valuable scaffold in the design of bioactive molecules.[1] Its strategic combination of a carboxylic acid, a hydroxyl group, and a reactive bromine atom on a pyridine core offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures.[1] The electron-withdrawing nature of the bromine atom and the pyridine nitrogen influences the electronic properties of the ring, while the hydroxyl and carboxylic acid moieties provide key hydrogen bonding capabilities, crucial for molecular recognition in biological systems.[1]
Its most prominent application to date is in the development of inhibitors for the FTO protein, an enzyme implicated in obesity and various cancers.[1] This guide will delve into the specifics of its synthesis, characterization, and its pivotal role in the creation of these next-generation therapeutic agents.
Physicochemical and Structural Characteristics
6-Bromo-3-hydroxypicolinic acid is typically a white to off-white solid at room temperature. Its structural and chemical identifiers are summarized in the table below.
| Parameter | Value |
| CAS Number | 321596-58-1 |
| Molecular Formula | C₆H₄BrNO₃ |
| Molecular Weight | 218.01 g/mol |
| IUPAC Name | 6-bromo-3-hydroxypyridine-2-carboxylic acid |
| SMILES | O=C(O)c1c(O)ccc(Br)n1 |
| InChI | InChI=1S/C6H4BrNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11) |
Table 1: Chemical Identifiers for 6-Bromo-3-hydroxypicolinic acid.[1]
Synthesis of 6-Bromo-3-hydroxypicolinic acid: A Detailed Protocol
The synthesis of 6-bromo-3-hydroxypicolinic acid can be achieved through a few key pathways. The most common and effective methods involve the selective bromination of a 3-hydroxypicolinic acid precursor. Below is a detailed experimental protocol based on established methodologies.
Synthesis via Bromination of Methyl 3-Hydroxypicolinate and Subsequent Hydrolysis
This two-step procedure is a robust method for the preparation of the title compound. It begins with the bromination of the methyl ester of 3-hydroxypicolinic acid, followed by hydrolysis to yield the final product.
Caption: Synthetic pathway for 6-Bromo-3-hydroxypicolinic acid.
Step 1: Synthesis of Methyl 6-bromo-3-hydroxypicolinate
-
Materials:
-
Methyl 3-hydroxypicolinate (30.6 g)
-
Bromine (32 g)
-
Water (800 mL)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a mechanically stirred solution of methyl 3-hydroxypicolinate in water, slowly add bromine over a 30-minute period.
-
Continue stirring for an additional hour after the addition is complete.
-
Add diethyl ether (300 mL) and continue stirring until all solids have dissolved.
-
Separate the organic layer and extract the aqueous phase with an additional portion of diethyl ether (200 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield methyl 6-bromo-3-hydroxypicolinate as an off-white solid.[2]
-
Step 2: Hydrolysis to 6-Bromo-3-hydroxypicolinic acid
-
Materials:
-
Methyl 6-bromo-3-hydroxypicolinate (2.32 g)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 1 g)
-
Tetrahydrofuran (THF, 15 mL)
-
Water (7 mL for LiOH solution, 100 mL for workup)
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of methyl 6-bromo-3-hydroxypicolinate in THF, add a solution of lithium hydroxide monohydrate in water all at once.
-
Stir the resulting mixture for 2 hours at room temperature.
-
Pour the reaction mixture into water (100 mL).
-
Adjust the pH to approximately 3 with 1N HCl.
-
Extract the mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 6-bromo-3-hydroxypicolinic acid as a white solid.[2]
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Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The hydroxyl and carboxylic acid protons will likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
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δ ~7.5-8.0 ppm (d, 1H): Aromatic proton adjacent to the bromine.
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δ ~7.0-7.5 ppm (d, 1H): Aromatic proton adjacent to the hydroxyl group.
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δ (broad s, 1H): Carboxylic acid proton.
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δ (broad s, 1H): Hydroxyl proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display six distinct signals for the six carbon atoms of the pyridine ring and the carboxyl group.
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δ ~165-170 ppm: Carboxylic acid carbon.
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δ ~150-160 ppm: Carbon bearing the hydroxyl group (C-OH).
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δ ~140-150 ppm: Carbon bearing the bromine atom (C-Br).
-
δ ~110-140 ppm: Remaining aromatic carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the stretching vibrations of the hydroxyl and carbonyl groups.
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~3400-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with the C-H stretches.
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~3300-3500 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~1700-1730 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
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~1550-1650 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry
The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Expected [M+H]⁺: m/z 218 and 220.
Applications in Medicinal Chemistry: A Gateway to FTO Inhibition
The primary and most significant application of 6-bromo-3-hydroxypicolinic acid is as a strategic starting material for the synthesis of selective inhibitors of the Fat Mass and Obesity-associated (FTO) protein.
The Role of FTO in Disease
FTO is an Fe(II) and 2-oxoglutarate-dependent oxygenase that plays a crucial role in the demethylation of N⁶-methyladenosine (m⁶A) in messenger RNA (mRNA).[3] This post-transcriptional modification is a key regulator of gene expression, and its dysregulation has been linked to a variety of human diseases, including obesity, type 2 diabetes, and several types of cancer, such as acute myeloid leukemia and glioblastoma.[4][5] Consequently, the development of potent and selective FTO inhibitors is a promising therapeutic strategy.[6]
A Scaffold for Structure-Based Drug Design
6-Bromo-3-hydroxypicolinic acid serves as an excellent scaffold for the design of FTO inhibitors due to its ability to be elaborated into molecules that can effectively occupy the active site of the enzyme.[3] The synthetic strategy often involves the following key transformations:
-
Amide Coupling: The carboxylic acid group is typically coupled with an amino acid, such as a protected glycine derivative.
-
Cross-Coupling Reactions: The bromine atom at the C-6 position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of various aryl or heteroaryl groups to extend the molecule into the substrate-binding pocket of FTO.[3]
-
Deprotection: Finally, any protecting groups are removed to yield the active inhibitor.
Caption: General synthetic scheme for FTO inhibitors from 6-Bromo-3-hydroxypicolinic acid.
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity. The resulting compounds have shown promise in preclinical studies, demonstrating the potential to modulate m⁶A levels and exert anti-cancer effects.[7][8]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-bromo-3-hydroxypicolinic acid. It is classified as harmful and an irritant.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash skin thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
In Case of Exposure:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
Conclusion
6-Bromo-3-hydroxypicolinic acid is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of functional groups allows for its elaboration into complex and potent bioactive molecules. Its central role in the development of selective FTO inhibitors highlights its importance in the pursuit of novel therapeutics for a range of diseases, from metabolic disorders to cancer. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- Shishodia, S., Demetriades, M., Zhang, D., Tam, N. Y., Maheswaran, P., Clunie-O'Connor, C., ... & Schofield, C. J. (2020). Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors. Journal of Medicinal Chemistry, 63(15), 8346–8370.
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ResearchGate. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]
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ResearchGate. (2021). The structural optimization of FTO inhibitors and their characteristics. Retrieved from [Link]
- Huang, Y., Yan, J., Li, Q., Li, J., Gong, S., Zhou, H., ... & Chen, J. (2021). A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities. Pharmacological Research, 170, 105713.
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ResearchGate. (2015). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Retrieved from [Link]
- Su, R., Dong, L., Li, Y., Gao, M., He, P. C., Liu, J., ... & Chen, J. (2020). A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities. Acta Pharmaceutica Sinica B, 10(8), 1466-1481.
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MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Retrieved from [Link]
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ResearchGate. (2019). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Retrieved from [Link]
- Gao, Y., Zhang, Y., & Liu, Y. (2021). Structural Characteristics of Small-Molecule Inhibitors Targeting FTO Demethylase. International Journal of Molecular Sciences, 22(16), 8876.
- Cui, Q., Chen, Y., Wang, J., & Chen, H. (2020). m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells. ACS Chemical Biology, 15(10), 2748-2756.
- He, C. (2018). Targeting the RNA demethylase FTO for cancer therapy. Cell Research, 28(5), 493-494.
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